molecular formula C22H21N3O5 B2360755 1-benzyl-N'-(3,4-dimethoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide CAS No. 1105243-74-0

1-benzyl-N'-(3,4-dimethoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide

Numéro de catalogue: B2360755
Numéro CAS: 1105243-74-0
Poids moléculaire: 407.426
Clé InChI: OIOLWHHLLZULEM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound features a 1,6-dihydropyridine core substituted at position 3 with a carbohydrazide group (CONHNHCO-) linked to a 3,4-dimethoxybenzoyl moiety.

Propriétés

IUPAC Name

1-benzyl-N'-(3,4-dimethoxybenzoyl)-6-oxopyridine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5/c1-29-18-10-8-16(12-19(18)30-2)21(27)23-24-22(28)17-9-11-20(26)25(14-17)13-15-6-4-3-5-7-15/h3-12,14H,13H2,1-2H3,(H,23,27)(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIOLWHHLLZULEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NNC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N’-(3,4-dimethoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzoyl chloride with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with benzyl bromide and a suitable base to introduce the benzyl group. The final step involves cyclization under acidic or basic conditions to form the dihydropyridine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

1-benzyl-N’-(3,4-dimethoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The benzyl and dimethoxybenzoyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

1-benzyl-N’-(3,4-dimethoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mécanisme D'action

The mechanism of action of 1-benzyl-N’-(3,4-dimethoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

2.1. Structural Overview of Analogs

The following compounds share structural motifs with the target molecule, differing in heterocyclic cores, functional groups, and substituents:

Compound Name Core Structure Key Functional Groups/Substituents Molecular Formula
Target Compound 1,6-Dihydropyridine Benzyl, carbohydrazide, 3,4-dimethoxybenzoyl Likely C₂₁H₂₁N₃O₅
6-Oxo-N′-[(E)-Phenylmethylene]-1,6-Dihydropyridazine-3-Carbohydrazide Pyridazine Benzylidene, carbohydrazide C₁₂H₁₁N₅O₂
4-Chloro-N-[1-(3,4-Dichlorobenzyl)-6-Oxo-1,6-Dihydropyridin-3-yl]Benzenesulfonamide 1,6-Dihydropyridine Sulfonamide, 3,4-dichlorobenzyl, 4-chlorophenyl C₁₈H₁₃Cl₃N₂O₃S
1-Benzyl-N-(2-Methyl-4-Nitrophenyl)-6-Oxo-1,6-Dihydropyridine-3-Carboxamide 1,6-Dihydropyridine Carboxamide, 2-methyl-4-nitrophenyl C₂₀H₁₇N₃O₄
4-Hydroxy-2-Methyl-6-Oxo-1,6-Dihydropyridine-3-Carbonitrile 1,6-Dihydropyridine Hydroxy, methyl, carbonitrile C₇H₆N₂O₂
2.2. Functional Group and Substituent Analysis
  • Carbohydrazide vs. Carboxamide/Sulfonamide :
    The target compound’s carbohydrazide group (CONHNHCO-) is less stable toward hydrolysis compared to carboxamide (CONH₂) or sulfonamide (SO₂NH) groups in analogs . This may limit its utility in aqueous environments but enhance reactivity in metal-binding applications.
  • Substituent Effects: 3,4-Dimethoxybenzoyl: Electron-donating methoxy groups increase solubility in polar aprotic solvents compared to electron-withdrawing substituents (e.g., nitro in or chloro in ). Benzyl vs.
2.3. Heterocyclic Core Variations
  • Pyridine vs. Pyridazine :
    The pyridazine core in introduces two adjacent nitrogen atoms, enhancing hydrogen-bonding capacity and altering aromaticity compared to the dihydropyridine ring. This could impact binding affinity in biological systems or catalytic activity.
  • Dihydropyridine Derivatives: Compounds , and share the 1,6-dihydropyridine core but differ in substituents.
2.5. Physicochemical Properties
Property Target Compound Pyridazine Analog Sulfonamide Analog Carboxamide Analog
Molecular Weight ~395.4 g/mol 257.25 g/mol 463.73 g/mol 363.37 g/mol
Key Functional Groups Carbohydrazide Carbohydrazide Sulfonamide Carboxamide
Electron Effects Electron-donating Neutral Electron-withdrawing Electron-withdrawing (NO₂)
Solubility Moderate (polar solvents) Low (nonpolar solvents) Low (chlorinated solvents) Moderate (DMSO)

Activité Biologique

1-benzyl-N'-(3,4-dimethoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide (CAS Number: 1105243-74-0) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H21N3O5C_{22}H_{21}N_{3}O_{5} with a molecular weight of 407.4 g/mol. The structure includes a dihydropyridine core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC22H21N3O5
Molecular Weight407.4 g/mol
CAS Number1105243-74-0

Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. The DPPH assay has been utilized to evaluate the antioxidant capacity of related compounds, showing promising results in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases .

Anticancer Potential

Studies have highlighted the anticancer potential of dihydropyridine derivatives. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as inducing apoptosis and inhibiting cell proliferation. The specific pathways involved may include the modulation of signaling cascades related to cell survival and death .

Anti-inflammatory Effects

The anti-inflammatory properties of related compounds have been documented in several studies. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to their therapeutic potential in treating inflammatory diseases .

The biological activity of this compound may be attributed to its interaction with various molecular targets:

  • Calcium Channel Modulation : Dihydropyridine derivatives are known calcium channel blockers, which can influence cardiovascular functions and cellular signaling pathways.
  • Receptor Interactions : The compound may interact with specific receptors involved in inflammatory responses and cancer progression.
  • Enzyme Inhibition : Inhibition of key enzymes involved in metabolic pathways can lead to altered cellular functions and reduced disease progression.

Case Studies

Several studies have explored the pharmacological effects of similar compounds:

  • Study on Antioxidant Activity : A study evaluated the antioxidant capacity of various dihydropyridine derivatives using the DPPH method, demonstrating significant free radical scavenging activity .
  • Cytotoxicity Assessment : Research involving cell lines treated with dihydropyridine derivatives showed dose-dependent cytotoxic effects, indicating potential for further development as anticancer agents .
  • Inflammation Model : In vivo studies using animal models demonstrated that dihydropyridine derivatives could significantly reduce inflammation markers, supporting their use in inflammatory conditions .

Q & A

What are the key synthetic strategies for preparing 1-benzyl-N'-(3,4-dimethoxybenzoyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide, and how can reaction conditions be optimized?

Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the dihydropyridine core. A common approach includes:

  • Step 1: Condensation of 6-oxo-1,6-dihydropyridine-3-carboxylic acid hydrazide with 3,4-dimethoxybenzoyl chloride under reflux in ethanol (70–80°C, 5–7 hours) to form the carbohydrazide intermediate.
  • Step 2: Benzylation using benzyl bromide in the presence of a base (e.g., K₂CO₃) in anhydrous DMF at 60°C for 12 hours.
    Optimization Tips:
  • Use column chromatography (silica gel, ethyl acetate/hexane gradient) to purify intermediates, as impurities can hinder crystallization .
  • Monitor reaction progress via TLC and adjust stoichiometry to avoid over-alkylation or side reactions (e.g., hydrolysis of the dimethoxybenzoyl group) .

How do structural modifications of the benzyl and dimethoxybenzoyl groups affect the compound’s biological activity?

Answer:
Structure-activity relationship (SAR) studies on analogous compounds reveal:

  • Benzyl Group: Substitution with electron-withdrawing groups (e.g., Cl, NO₂) at the para position enhances antimicrobial activity but reduces solubility.
  • Dimethoxybenzoyl Moiety: The 3,4-dimethoxy configuration improves binding to enzymes like Glucosamine-6-Phosphate Synthase (GlmS) due to hydrophobic and π-π stacking interactions .
    Methodological Approach:
  • Synthesize derivatives via Suzuki coupling or nucleophilic aromatic substitution.
  • Validate activity using MIC assays against Staphylococcus aureus and Escherichia coli, and compare docking scores (e.g., AutoDock Vina) against wild-type and mutant GlmS .

What spectroscopic techniques are most effective for characterizing this compound, and how can data contradictions be resolved?

Answer:
Primary Techniques:

  • ¹H/¹³C NMR: Confirm the dihydropyridine ring’s tautomeric form (e.g., enol-keto equilibrium) via chemical shifts at δ 5.8–6.2 ppm (C=CH) and δ 165–170 ppm (C=O) .
  • FT-IR: Identify hydrazide N-H stretches (~3200 cm⁻¹) and carbonyl peaks (1680–1700 cm⁻¹) .
    Resolving Contradictions:
  • If NMR signals overlap (e.g., benzyl protons), use 2D NMR (COSY, HSQC) or deuterated solvents (DMSO-d₆) to enhance resolution .
  • Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

How stable is this compound under varying pH and temperature conditions, and what degradation pathways are observed?

Answer:
Stability Profile:

  • pH 1–3 (Gastric Conditions): Rapid hydrolysis of the hydrazide bond occurs, forming 6-oxo-1,6-dihydropyridine-3-carboxylic acid and 3,4-dimethoxybenzoic acid.
  • pH 7.4 (Physiological): Stable for 24 hours at 37°C, but prolonged exposure (>72 hours) leads to oxidative ring opening.
    Degradation Pathways:
  • LC-MS analysis shows primary degradation products include benzyl alcohol (from benzyl group cleavage) and dimethoxybenzamide .
    Methodology:
  • Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring (C18 column, acetonitrile/water mobile phase) .

What computational methods are suitable for predicting binding modes of this compound with biological targets?

Answer:
Recommended Workflow:

Target Selection: Prioritize enzymes like GlmS (anti-microbial) or COX-2 (anti-inflammatory) based on structural analogs .

Docking: Use Schrödinger Suite or MOE with induced-fit protocols to account for ligand-induced conformational changes.

MD Simulations: Run 100 ns simulations (AMBER or GROMACS) to assess binding stability and free energy (MM-PBSA calculations).
Key Findings from Analog Studies:

  • The dimethoxybenzoyl group forms hydrogen bonds with GlmS’s Arg-73 and Tyr-121, critical for inhibitory activity .

How do solvent polarity and crystallization conditions influence polymorph formation?

Answer:
Polymorph Screening:

  • High Polarity Solvents (DMF, DMSO): Yield Form I (needle-like crystals, monoclinic P2₁/c space group).
  • Low Polarity (Ethyl Acetate): Produce Form II (prismatic crystals, triclinic P-1).
    Characterization:
  • Use PXRD to distinguish polymorphs (Form I: peak at 2θ = 12.4°; Form II: 2θ = 9.8°) .
  • DSC reveals Form I melts at 178–180°C, while Form II melts at 165–167°C .

What strategies mitigate toxicity concerns during in vivo studies of this compound?

Answer:
Preclinical Mitigation:

  • Acute Toxicity: Conduct LD₅₀ assays in rodents (OECD 423 guidelines) with dose escalation (10–200 mg/kg).
  • Metabolite Profiling: Identify hepatotoxic metabolites (e.g., hydroxylated benzyl derivatives) via LC-MS/MS .
    Structural Modifications:
  • Replace the benzyl group with a pyridylmethyl moiety to reduce CYP450-mediated oxidation and improve safety .

How does this compound compare to structurally related dihydropyridine-carbohydrazides in terms of synthetic complexity and bioactivity?

Comparative Analysis:

Parameter Target Compound Analog (Ligand 1 ) Analog (Compound 7 )
Synthetic Steps 3–425
Antimicrobial MIC (µg/mL) 8.5 (E. coli)12.325.4
Docking Score (GlmS) -9.8 kcal/mol-7.2-6.5
Key Insight: The 3,4-dimethoxy substitution enhances bioactivity but increases synthetic complexity due to steric hindrance during benzoylation .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Challenges & Solutions:

  • Low Yield in Benzylation Step: Optimize stoichiometry (1.2 eq benzyl bromide) and use phase-transfer catalysts (e.g., TBAB) .
  • Purification: Replace column chromatography with recrystallization (ethanol/water) for cost-effective scale-up .
  • Byproduct Formation: Implement in-line FTIR monitoring to detect and control hydrazide hydrolysis .

How can researchers validate the proposed mechanism of action for this compound experimentally?

Validation Protocol:

Enzyme Inhibition Assays: Measure GlmS activity via UDP-GlcNAc production (HPLC-UV at 260 nm) .

Gene Knockdown: Use CRISPR-Cas9 to silence GlmS in E. coli and assess compound efficacy reduction.

Resistance Studies: Serial passage bacteria under sub-MIC doses; mutations in GlmS’s active site confirm target engagement .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.